Regioisomeric Purity: Differentiating 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid from Its 3-Carboxylic Acid Isomer
The target compound, 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, is distinguished from its regioisomer, 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, by distinct physicochemical properties. The 1-aryl-5-carboxylic acid isomer exhibits a melting point of >300 °C, whereas the 3-aryl-5-carboxylic acid isomer melts at 214–220 °C . This 80+ °C difference in melting point provides a simple, quantifiable metric for confirming regioisomeric identity and purity during procurement and quality control.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | >300 °C |
| Comparator Or Baseline | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid (regioisomer): 214–220 °C |
| Quantified Difference | >80 °C higher for the target compound |
| Conditions | Standard melting point determination; vendor-reported values |
Why This Matters
The large melting point differential serves as a critical quality assurance parameter; procurement of the incorrect regioisomer can be immediately flagged by a simple melting point determination, preventing costly downstream synthetic failures or erroneous biological results.
